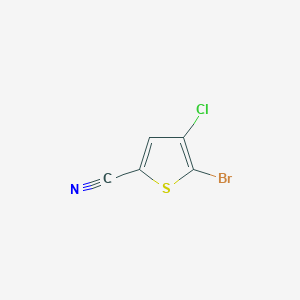![molecular formula C10H11N3OS B3006843 5-[(3-Methoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine CAS No. 299933-82-7](/img/structure/B3006843.png)
5-[(3-Methoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-[(3-Methoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine” is a chemical compound that belongs to the class of 1,3,4-thiadiazole derivatives . These compounds have been the subject of considerable interest for designing new antitumor agents . They have been reported to possess a wide range of therapeutic activities like antimicrobial, antifungal, antimycobacterial, analgesic, anti-inflammatory, antipsychotic, antidepressant, anticonvulsant, anti-leishmanial .
Synthesis Analysis
The synthesis of related compounds has been reported in various studies. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . Another study reported the synthesis of a novel series of thiazolidin-4-one analogues having a 1,3,4-oxadiazole/thiadiazole moiety .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
1,3,4-Thiadiazole and its derivatives, which include “5-[(3-Methoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine”, have been considered as potential anticancer agents . These compounds have the ability to disrupt processes related to DNA replication, allowing them to inhibit the replication of both bacterial and cancer cells .
Antimicrobial Activity
1,3,4-Thiadiazole derivatives have shown significant antimicrobial activity . This suggests that “5-[(3-Methoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine” could potentially be used in the development of new antimicrobial drugs .
Antifungal Activity
In addition to their antimicrobial properties, 1,3,4-thiadiazole derivatives have also demonstrated antifungal activity . This indicates that “5-[(3-Methoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine” could be effective in treating fungal infections .
Antimycobacterial Activity
1,3,4-Thiadiazole derivatives have been found to possess antimycobacterial properties . This suggests that “5-[(3-Methoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine” could potentially be used in the treatment of mycobacterial infections .
Analgesic and Anti-inflammatory Activity
1,3,4-Thiadiazole derivatives have shown analgesic and anti-inflammatory activities . This indicates that “5-[(3-Methoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine” could potentially be used in the development of new analgesic and anti-inflammatory drugs .
Antipsychotic and Antidepressant Activity
1,3,4-Thiadiazole derivatives have demonstrated antipsychotic and antidepressant activities . This suggests that “5-[(3-Methoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine” could potentially be used in the treatment of psychiatric disorders .
Anticonvulsant Activity
1,3,4-Thiadiazole derivatives have shown anticonvulsant activities . This indicates that “5-[(3-Methoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine” could potentially be used in the treatment of convulsive disorders .
Anti-leishmanial Activity
1,3,4-Thiadiazole derivatives have demonstrated anti-leishmanial activities . This suggests that “5-[(3-Methoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine” could potentially be used in the treatment of leishmaniasis .
Safety and Hazards
The safety data sheet for a related compound, 4-Methoxyphenol, indicates that it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust, wash skin thoroughly after handling, and avoid release to the environment .
Eigenschaften
IUPAC Name |
5-[(3-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS/c1-14-8-4-2-3-7(5-8)6-9-12-13-10(11)15-9/h2-5H,6H2,1H3,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCGKFLJMXCVTPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC2=NN=C(S2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(3-Methoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

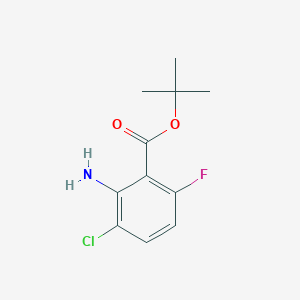
![1-{[1-(oxolane-2-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole](/img/structure/B3006765.png)
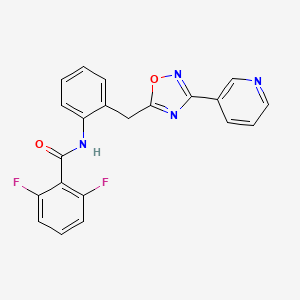
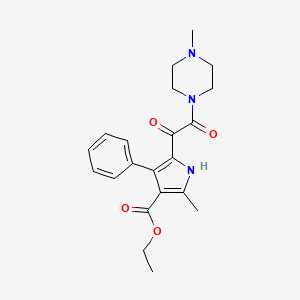

![N-({1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide](/img/structure/B3006772.png)
![2-[[3-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]methyl]-3,4-dihydro-1H-isoquinoline](/img/structure/B3006774.png)
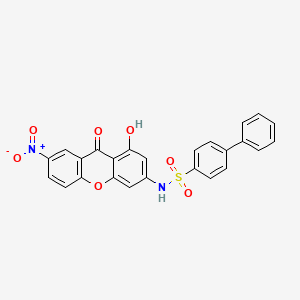
![(Z)-5-((2-(ethylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(furan-2-ylmethyl)-2-thioxothiazolidin-4-one](/img/structure/B3006777.png)
![(2S)-2-[(2-Acetamido-3-methylbutanoyl)amino]-5-amino-5-oxopentanoic acid](/img/structure/B3006778.png)

![N-isopropyl-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B3006781.png)
